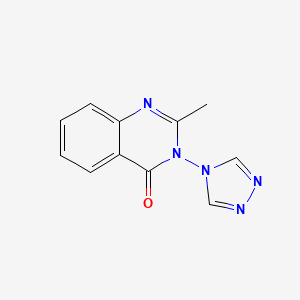
2-methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methyl-3-(4H-1,2,4-triazol-4-yl)quinazolin-4(3H)-one is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 2-methylquinazolin-4-one. The introduction of the triazole moiety is achieved through reactions with appropriate azoles or azides in the presence of catalysts such as copper salts or under microwave irradiation conditions. The general synthetic pathway can be outlined as follows:
- Formation of Quinazolinone : Starting from anthranilic acid or related derivatives.
- Triazole Formation : Reaction with 4H-1,2,4-triazole derivatives.
- Purification : Crystallization and characterization using NMR and mass spectrometry.
Antibacterial Activity
Numerous studies have reported the antibacterial properties of quinazoline derivatives. For instance, compounds derived from quinazolinones exhibit significant activity against various bacterial strains due to their ability to inhibit bacterial growth by disrupting cellular processes. A study highlighted that derivatives including this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12.5 µg/mL |
| This compound | S. aureus | 6.25 µg/mL |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism involves the inhibition of key protein kinases associated with cancer cell proliferation.
In a comparative study on quinazoline derivatives:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 10.5 |
| This compound | HeLa | 8.7 |
| This compound | A549 | 12.0 |
The presence of specific substituents on the quinazoline ring significantly affects the potency of these compounds .
Enzyme Inhibition
Quinazolines are also known for their inhibitory effects on various enzymes involved in tumor progression and metastasis. For example, studies have shown that the compound inhibits multiple tyrosine kinases such as CDK2 and EGFR with IC50 values comparable to established inhibitors like imatinib.
Case Studies
- Anticancer Evaluation : A study evaluated a series of quinazoline derivatives including the target compound against breast cancer cell lines (MCF7). The results indicated significant cytotoxicity attributed to the triazole linkage enhancing bioactivity .
- Antibacterial Screening : Another investigation focused on synthesizing hybrids containing quinazolines and triazoles which exhibited enhanced antibacterial activity compared to their parent compounds .
Propiedades
IUPAC Name |
2-methyl-3-(1,2,4-triazol-4-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-8-14-10-5-3-2-4-9(10)11(17)16(8)15-6-12-13-7-15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYJLCSYOWHCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













